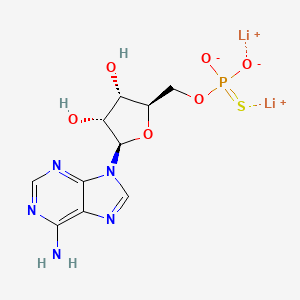
Adensine 5'-O-thiomonophosphate dilithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adensine 5’-O-thiomonophosphate dilithium salt is a chemical compound with the empirical formula C10H12Li2N5O6PS and a molecular weight of 375.15 g/mol . It is a derivative of adenosine monophosphate, where the phosphate group is replaced by a thiophosphate group. This compound is known for its role as an inhibitor of phosphohydrolases and as a substrate for smooth muscle endothelial ecto-5’-nucleotidase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adensine 5’-O-thiomonophosphate dilithium salt involves the thiophosphorylation of adenosine. The reaction typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine or triethylamine under controlled temperature conditions .
Industrial Production Methods
Industrial production of Adensine 5’-O-thiomonophosphate dilithium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Adensine 5’-O-thiomonophosphate dilithium salt undergoes various chemical reactions, including:
Oxidation: The thiophosphate group can be oxidized to form sulfonate derivatives.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonate derivatives of Adensine 5’-O-thiomonophosphate dilithium salt.
Substitution: Various substituted thiophosphate derivatives depending on the nucleophile used.
科学的研究の応用
Adensine 5’-O-thiomonophosphate dilithium salt has a wide range of applications in scientific research:
作用機序
Adensine 5’-O-thiomonophosphate dilithium salt exerts its effects by inhibiting phosphohydrolases, enzymes that hydrolyze phosphate esters. The thiophosphate group mimics the natural phosphate group but resists hydrolysis, thereby inhibiting the enzyme’s activity. This compound also acts as a substrate for ecto-5’-nucleotidase, which catalyzes the dephosphorylation of nucleotides .
類似化合物との比較
Similar Compounds
Adenosine 5’-O-(2-thiodiphosphate) trilithium salt: Another thiophosphate derivative with similar inhibitory effects on phosphohydrolases.
Adenosine 5’-O-(3-thiotriphosphate) trilithium salt: A thiotriphosphate analog used in studies of nucleotide-binding proteins.
Uniqueness
Adensine 5’-O-thiomonophosphate dilithium salt is unique due to its specific inhibition of phosphohydrolases and its role as a substrate for ecto-5’-nucleotidase. Its thiophosphate group provides resistance to hydrolysis, making it a valuable tool in enzymatic studies and biochemical research .
特性
分子式 |
C10H12Li2N5O6PS |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
dilithium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dioxidophosphinothioyloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O6PS.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
FZXPFDFAEUBVHA-IDIVVRGQSA-L |
異性体SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])[O-])O)O)N |
正規SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])[O-])O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
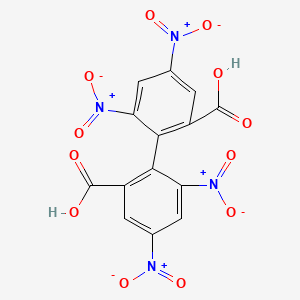
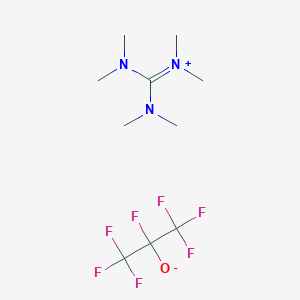
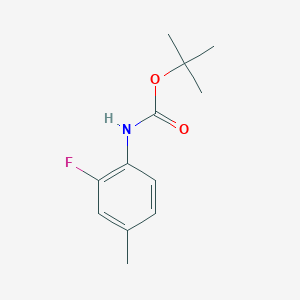
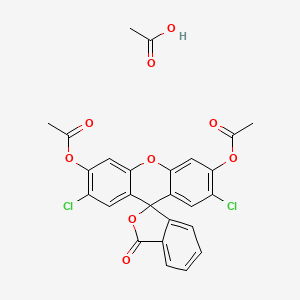
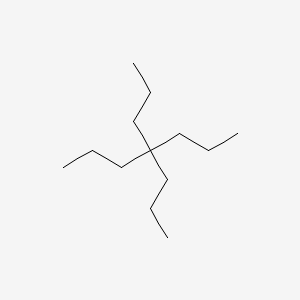
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
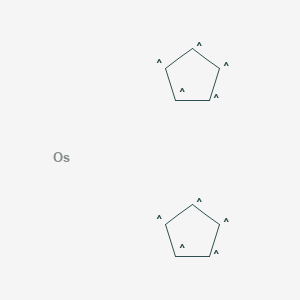
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
